15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
Overview
Description
1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This method yields the tricyclic indole compound, which can then be further modified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar compounds to 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of 1-butyl-5a,10,10-trihydroxy-4-(4-nitrophenyl)-5a,10-dihydro-1H-indeno[1’,2’:2,3]furo[3,4-b]pyrrole-2,3-dione lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
IUPAC Name |
15-butyl-2,2,9-trihydroxy-11-(4-nitrophenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O8/c1-2-3-12-24-20(27)18(26)17-19(13-8-10-14(11-9-13)25(31)32)33-23(30)16-7-5-4-6-15(16)22(28,29)21(17,23)24/h4-11,28-30H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZOOSJXQMREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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